![molecular formula C22H23NO6 B2768164 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 869340-67-0](/img/structure/B2768164.png)
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at the 7th position, and a morpholin-4-ylmethyl group at the 8th position. These structural features contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-2-one scaffold.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution reaction, where the chromen-2-one core is reacted with 3,4-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride.
Hydroxylation at the 7th position:
Attachment of the morpholin-4-ylmethyl group: This step involves the nucleophilic substitution reaction, where the hydroxylated chromen-2-one intermediate is reacted with morpholine in the presence of a suitable base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of thiol or amine-substituted derivatives.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, such as proteins and nucleic acids. The morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one: Similar structure with an ethoxy group instead of a hydroxy group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Similar antioxidant properties due to the presence of hydroxy groups.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to the combination of its chromen-2-one core, 3,4-dimethoxyphenyl group, hydroxy group at the 7th position, and morpholin-4-ylmethyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-26-19-6-4-14(12-20(19)27-2)16-11-15-3-5-18(24)17(21(15)29-22(16)25)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJOQWOPGHRBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCOCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)

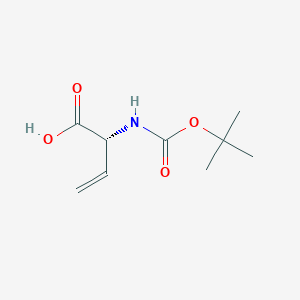
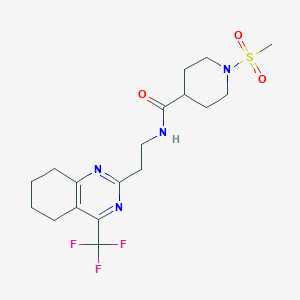
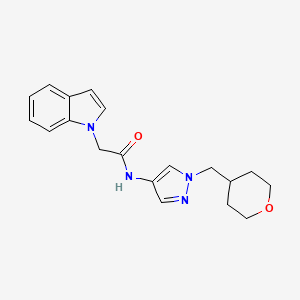


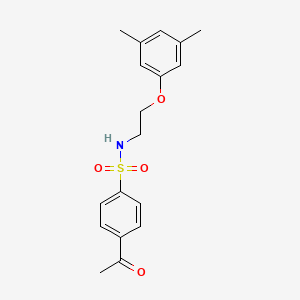

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
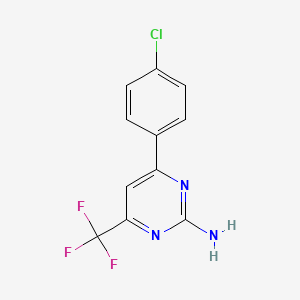
![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)
![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)
